5-Propylpyrimidine-2-thiol

Description

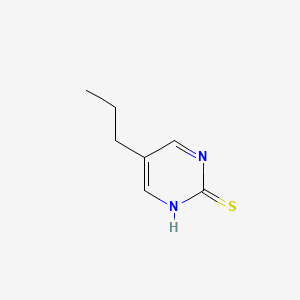

Structure

3D Structure

Properties

IUPAC Name |

5-propyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-3-6-4-8-7(10)9-5-6/h4-5H,2-3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFGTZRDMRKBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CNC(=S)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493774 | |

| Record name | 5-Propylpyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52767-84-7 | |

| Record name | 5-Propylpyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Propylpyrimidine-2-thiol CAS number and properties

An In-Depth Technical Guide to 5-Propylpyrimidine-2-thiol (CAS: 52767-84-7): Properties, Synthesis, and Applications in Modern Research

Introduction

The pyrimidine ring is a foundational aromatic heterocycle in the landscape of medicinal chemistry and materials science. As a core component of nucleobases such as cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1][2] This biological ubiquity has rendered the pyrimidine scaffold a "privileged structure," one that is frequently utilized in the design of novel therapeutic agents.[2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

Within this important class of compounds, this compound emerges as a versatile building block and a molecule of significant interest. Its structure combines the biologically relevant pyrimidine core with a reactive thiol group and a lipophilic propyl substituent. This unique combination of functional groups makes it a valuable intermediate for synthesizing diverse compound libraries and a functional ligand for the development of advanced materials.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and key applications of this compound, grounding its potential in established scientific principles and field-proven insights.

Part 1: Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. This section details the key identifiers and structural characteristics of this compound.

Chemical Identifiers and Properties

Quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 52767-84-7 | [4][5][6] |

| Molecular Formula | C₇H₁₀N₂S | [7][8] |

| Molecular Weight | 154.23 g/mol | [7][8] |

| IUPAC Name | 5-propyl-1H-pyrimidine-2-thione | [7] |

| Synonyms | 2-Mercapto-5-n-propylpyrimidine, 5-Propyl-2(1H)-pyrimidinethione | [7][8] |

| Melting Point | 207-211°C | [7][8] |

| Boiling Point | 274.6°C at 760 mmHg | [7] |

| Density | 1.119 g/cm³ | [7] |

| InChI Key | YZFGTZRDMRKBBU-UHFFFAOYSA-N | [7] |

| Canonical SMILES | CCCC1=CNC(=S)N=C1 | [7] |

Structural Features & Tautomerism

A critical feature of 2-thiopyrimidines is their existence in a tautomeric equilibrium between the thiol and thione forms.[9] In the solid state and in solution, this compound co-exists as both the aromatic thiol (possessing a C-SH bond) and the non-aromatic thione (possessing a C=S double bond and an N-H bond within the ring).[9][10] This equilibrium is crucial as it dictates the molecule's reactivity, coordination chemistry, and biological interactions. The thione form is generally the more stable tautomer.

Caption: Thiol-Thione equilibrium of the title compound.

Predictive Spectral Data Interpretation

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group: a triplet around 0.9 ppm (CH₃), a multiplet around 1.6 ppm (CH₂), and a triplet around 2.4 ppm (CH₂ adjacent to the ring). A singlet for the proton at the 4- or 6-position of the pyrimidine ring would appear in the aromatic region (typically 7.0-8.5 ppm). A broad singlet, corresponding to the N-H proton of the dominant thione tautomer, would likely be observed in the downfield region (>10 ppm), with its chemical shift being highly dependent on solvent and concentration.

-

¹³C-NMR: The carbon spectrum will feature signals for the three distinct carbons of the propyl chain. The most characteristic signal would be that of the C=S carbon (C2 position), which is expected to be significantly downfield, typically in the range of 175-185 ppm. Other signals will correspond to the remaining carbons of the pyrimidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for the aliphatic propyl group just below 3000 cm⁻¹. A prominent, broad absorption band in the 3100-3400 cm⁻¹ region would correspond to the N-H stretch of the thione tautomer. A strong absorption around 1200-1050 cm⁻¹ is characteristic of the C=S stretching vibration.[11]

-

Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 154. Key fragmentation patterns would likely involve the loss of the propyl group or fragments thereof.

Part 2: Synthesis and Handling

The synthesis of pyrimidine-2-thiol derivatives is well-established in organic chemistry, typically involving the cyclocondensation of a three-carbon precursor with thiourea.[12][13]

Synthetic Strategy Workflow

A common and efficient method for constructing the 5-substituted pyrimidine-2-thiol core is the reaction of an appropriate 1,3-dielectrophile with thiourea in the presence of a base, such as sodium ethoxide. For the synthesis of this compound, a suitable starting material is 2-propyl-1,3-bis(dimethylamino)trimethinium salt or a similar activated derivative of propylmalondialdehyde.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical literature for the synthesis of analogous compounds and should be adapted and optimized.

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 1.15 g, 50 mmol of sodium in 50 mL of absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (3.81 g, 50 mmol).

-

Addition of Precursor: To the stirring mixture, add a solution of 2-propylmalondialdehyde or an appropriate synthetic equivalent (50 mmol) in 20 mL of absolute ethanol dropwise over 15 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and reduce the volume under vacuum. Pour the residue into 200 mL of ice-cold water.

-

Acidification: Carefully acidify the aqueous solution with glacial acetic acid until a pH of approximately 5-6 is reached. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Handling and Storage

-

Safety: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on data for similar compounds, it may cause skin and eye irritation.[14]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Part 3: Reactivity and Applications in Research

The utility of this compound stems from its defined points of reactivity, which allow it to serve as a scaffold for more complex molecules or as a functional ligand.

Core Reactivity and Derivatization

The primary site of reactivity is the exocyclic sulfur atom. As a soft nucleophile, the thiolate anion (formed under basic conditions) readily undergoes S-alkylation with various electrophiles (e.g., alkyl halides, benzyl halides).[9] This reaction is a cornerstone for creating libraries of 2-(alkylthio)pyrimidines, which are explored extensively in drug discovery. The electron-donating nature of the propyl group at the C5 position slightly enhances the electron density of the ring, while the sulfonyl group in oxidized derivatives can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[15][16]

Caption: Use as a scaffold in drug discovery.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine-2-thiol moiety is a recognized pharmacophore. The introduction of various substituents via S-alkylation allows for the systematic modulation of a compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, to optimize interactions with biological targets.

-

Anticancer Research: Numerous pyrimidine derivatives have been developed as anticancer agents, often targeting kinases or enzymes involved in nucleotide metabolism.[2][17] The this compound scaffold can be used to generate novel compounds for screening against various cancer cell lines.[9]

-

Antimicrobial Agents: The scaffold is also prevalent in compounds with antibacterial and antifungal activity.[11][12] Derivatives can be synthesized and tested for their ability to inhibit microbial growth, potentially acting on enzymes like dihydrofolate reductase (DHFR).[9]

Applications in Materials Science

The strong affinity of sulfur for noble metals makes thiols excellent capping agents for the synthesis of metal nanoparticles.[18][19]

-

Nanoparticle Synthesis: this compound can be used as a surface ligand to stabilize nanoparticles of gold, silver, or copper during their synthesis.[18][20] The thiol group forms a strong coordinate bond with the metal surface, preventing aggregation and controlling particle size and morphology.[19][21]

-

Functionalization: The pyrimidine ring and propyl chain provide a distinct chemical functionality to the nanoparticle surface. The propyl group enhances solubility in nonpolar media, while the pyrimidine's nitrogen atoms offer potential sites for further coordination or hydrogen bonding, enabling the design of functional nanomaterials for catalysis or sensing applications.[22]

Conclusion

This compound (CAS: 52767-84-7) is more than a simple chemical intermediate; it is a highly versatile and valuable building block with significant potential across multiple scientific disciplines. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it an ideal scaffold for medicinal chemists aiming to develop novel therapeutics. Simultaneously, its strong metal-binding affinity positions it as a functional ligand for creating tailored nanoparticles in materials science. This guide has provided the core technical knowledge required for researchers to confidently incorporate this potent molecule into their synthetic and developmental workflows, paving the way for future innovations.

References

-

Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body. (2021). Advanced Functional Materials. Available at: [Link]

-

Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective Catalysis. (2021). National Institutes of Health (NIH). Available at: [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications. Available at: [Link]

-

Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. (2022). Frontiers in Chemistry. Available at: [Link]

-

Synthesis of Thiol-capped Gold Nanoparticles with Organometallic Reagents as a New Class of Reducing Agent. (2009). Oxford Academic. Available at: [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Springer. Available at: [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). National Institutes of Health (NIH). Available at: [Link]

-

The Chemistry of Pyrimidinethiols. III. The Synthesis of Some Substituted Pyrimidinthiols and Some Thiazolo[5,4-D]pyrimidines. ResearchGate. Available at: [Link]

-

This compound|CAS 52767-84-7. Angene International Limited. Available at: [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). National Institutes of Health (NIH). Available at: [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). National Institutes of Health (NIH). Available at: [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Growing Science. Available at: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2019). MDPI. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available at: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (2022). Ashdin Publishing. Available at: [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. Available at: [Link]

-

2-Mercaptopyrimidine. PubChem. Available at: [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS RN 52767-84-7 | Fisher Scientific [fishersci.com]

- 5. parchem.com [parchem.com]

- 6. This compound | 52767-84-7 [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2-MERCAPTO-5-N-PROPYLPYRIMIDINE CAS#: 52767-84-7 [amp.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ashdin.com [ashdin.com]

- 14. 2-Mercaptopyrimidine | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Thiol Modification - CD Bioparticles [cd-bioparticles.com]

- 19. Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]

- 22. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to the Synthesis of 5-Propylpyrimidine-2-thiol from Thiourea

Abstract: This document provides an in-depth technical guide for the synthesis of 5-Propylpyrimidine-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrimidine scaffolds are foundational to numerous therapeutic agents, and the introduction of a thiol group at the C2 position, along with an alkyl substituent at C5, offers a versatile platform for developing novel bioactive molecules.[1][2] This guide details the core chemical principles, a validated step-by-step synthesis protocol, purification techniques, and comprehensive characterization methodologies. It is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, providing both the procedural "how" and the mechanistic "why" to ensure robust and reproducible outcomes.

Introduction: The Significance of the Pyrimidine-2-thiol Scaffold

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of countless FDA-approved drugs across a wide therapeutic spectrum, including oncology, virology, and neurology.[1][3] Its unique physicochemical properties, such as its ability to act as a bioisostere for phenyl groups and form critical hydrogen bonds with biological targets, make it a cornerstone of modern drug design.[2]

The derivative this compound (CAS 52767-84-7)[4][5][6] belongs to the 2-thiouracil family, compounds historically investigated for various biological activities, including antithyroid effects.[7] The thiol group at the C2 position is particularly noteworthy. It exists in a tautomeric equilibrium with its thione form, a property that governs its reactivity and metal-coordinating capabilities.[8][9] This functional handle allows for further molecular elaboration, making it a valuable building block for creating libraries of novel compounds for high-throughput screening. The propyl group at the C5 position enhances lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

This guide focuses on a classical and reliable synthetic route: the cyclocondensation of thiourea with a suitable 1,3-dielectrophilic precursor.

Core Chemical Principles and Mechanism

The synthesis of the pyrimidine ring is typically achieved through the condensation of a compound containing an N-C-N unit (like thiourea) with a C-C-C unit (a 1,3-dicarbonyl compound or its synthetic equivalent). This approach is conceptually related to the well-documented Biginelli reaction, which uses a β-ketoester, an aldehyde, and urea (or thiourea) to produce dihydropyrimidinones.[10][11][12][13]

Reaction Mechanism

The reaction proceeds via an acid-catalyzed condensation pathway. The key precursor required for this synthesis is a 1,3-dielectrophile containing the propyl group at the C2 position, such as 2-propyl-1,3-propanedial or a more stable synthetic equivalent like 2-propyl-3-(dimethylamino)acrolein. The mechanism can be delineated as follows:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of thiourea on a protonated carbonyl group of the 1,3-dielectrophile. Thiourea, a versatile reagent in the synthesis of heterocyclic compounds, serves as the N-C-N building block.[9][14][15]

-

Dehydration: The resulting intermediate undergoes dehydration to form a more stable imine or enamine intermediate.

-

Intramolecular Cyclization: The second amino group of the thiourea moiety then attacks the remaining electrophilic carbonyl center in an intramolecular fashion. This ring-closing step is kinetically favored.

-

Final Dehydration/Tautomerization: A final dehydration step yields the aromatic pyrimidine ring. The product, this compound, exists predominantly in the more stable thione tautomeric form.[8]

// Reactants Thiourea [label="Thiourea\n(H₂N-C(S)-NH₂)"]; Precursor [label="2-Propyl-1,3-propanedial\n(or synthetic equivalent)"]; H_plus [label="H⁺ (Acid Catalyst)", shape=plaintext, fontcolor="#EA4335"];

// Intermediates Adduct [label="Initial Adduct\n(Thiourea-Carbonyl Adduct)"]; Imine [label="Iminium Intermediate\n(after dehydration)"]; Cyclized [label="Cyclized Intermediate\n(Tetrahydropyrimidine)"];

// Product Product [label="this compound\n(Thione Tautomer)", fillcolor="#E6F4EA", color="#34A853"];

// Reaction Flow {rank=same; Thiourea; Precursor; H_plus} Precursor -> Adduct [label=" + Thiourea"]; H_plus -> Precursor [style=dashed, color="#EA4335", arrowhead=tee, label="Protonation"]; Adduct -> Imine [label="- H₂O"]; Imine -> Cyclized [label="Intramolecular\nAttack"]; Cyclized -> Product [label="- H₂O\nTautomerization"]; } .enddot

Thiol-Thione Tautomerism

A critical feature of 2-mercaptopyrimidines is their existence as a mixture of two tautomers: the thiol form and the thione form. Spectroscopic evidence confirms that in both solid and solution states, the equilibrium heavily favors the thermodynamically more stable thione form (pyrimidine-2(1H)-thione).[8] This is crucial for understanding its reactivity, as alkylation can occur at either the sulfur or nitrogen atoms depending on the reaction conditions.

Experimental Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of 5-substituted-2-thiouracils.[7] The key is the generation and use of the propyl-substituted 1,3-dicarbonyl precursor.

Workflow Overview

The overall laboratory process follows a standard synthetic chemistry workflow.

Materials and Reagents

| Reagent/Material | Formula | M.W. | CAS No. | Notes |

| Thiourea | CH₄N₂S | 76.12 | 62-56-6 | Reagent grade, >99% |

| 2-Propyl-1,3-propanedial | C₆H₁₀O₂ | 114.14 | 20635-08-3 | Or a stable synthetic equivalent |

| Sodium Ethoxide | C₂H₅ONa | 68.05 | 141-52-6 | Use as a 21% solution in ethanol |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous, 200 proof |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated, for acidification |

| Round-bottom flask | - | - | - | 250 mL, with reflux condenser |

| Magnetic stirrer/hotplate | - | - | - | - |

| Buchner funnel & filter paper | - | - | - | For product isolation |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiourea (7.61 g, 0.10 mol).

-

Reagent Addition: Add 100 mL of anhydrous ethanol to the flask. To this suspension, add sodium ethoxide (33.3 g of 21% solution in ethanol, ~0.10 mol). Stir the mixture until the thiourea and ethoxide are mostly dissolved.

-

Precursor Addition: Slowly add 2-propyl-1,3-propanedial (11.41 g, 0.10 mol) to the stirred mixture at room temperature. An exothermic reaction may be observed.

-

Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture in an ice bath. A precipitate of the sodium salt of the product should form.

-

Acidification: Slowly add concentrated hydrochloric acid to the cold mixture with vigorous stirring until the pH is approximately 5-6. This will protonate the salt and precipitate the neutral product.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (2 x 30 mL) and then a small amount of cold ethanol to remove impurities.

-

Drying: Dry the crude product in a vacuum oven at 60 °C to a constant weight. The expected yield is typically in the range of 70-85%.

Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials and side products.

Purification

Recrystallization is the most effective method.

-

Solvent: A mixture of ethanol and water is a suitable solvent system.

-

Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Spectroscopic Characterization

The structure of the synthesized this compound must be confirmed using standard spectroscopic techniques.[16][17][18]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), a singlet for the pyrimidine C4-H, a singlet for the pyrimidine C6-H, and a broad singlet for the N-H protons. |

| ¹³C NMR | A signal for the C=S carbon (~180 ppm), signals for the aromatic pyrimidine carbons, and signals for the propyl group carbons. |

| FT-IR (KBr) | Strong C=S stretching vibration (~1100-1200 cm⁻¹), N-H stretching (~3100-3300 cm⁻¹), C=N stretching (~1600-1670 cm⁻¹), and C-H stretching from the propyl group.[16] |

| Mass Spec (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₇H₁₀N₂S (155.06 m/z). |

Discussion and Field Insights

-

Causality of Reagent Choices: The use of a strong base like sodium ethoxide is critical to deprotonate the thiourea and the enolizable precursor, facilitating the condensation reaction.[19] The subsequent acidification is necessary to neutralize the reaction and precipitate the final product from its salt form.

-

Self-Validating Protocol: The protocol's integrity is maintained by in-process monitoring via TLC. The final characterization by NMR, IR, and MS provides definitive structural confirmation, ensuring the identity and purity of the target compound. Any deviation in the spectral data would indicate the presence of impurities or an incorrect structure.

-

Potential Challenges: A primary challenge is the stability of the 1,3-dicarbonyl precursor, which can be prone to self-condensation or polymerization. Using a stable synthetic equivalent or generating it in situ can mitigate this issue. Over-alkylation during subsequent derivatization steps is a known issue with pyrimidinethiones, which can be controlled by careful stoichiometry and reaction conditions.[20]

Conclusion

This guide outlines a robust and reproducible method for the synthesis of this compound from thiourea and a suitable dicarbonyl precursor. By understanding the underlying mechanistic principles and following the detailed experimental and characterization protocols, researchers can confidently produce this valuable heterocyclic building block. The versatility of the pyrimidine-2-thiol scaffold ensures its continued relevance in the ongoing search for novel therapeutic agents.[2][21]

References

-

Anderson, G. W., Halverstadt, I. F., et al. (1945). Studies in chemotherapy; antithyroid compounds; synthesis of 5- and 6-substituted 2-thiouracils from beta-oxoesters and thiourea. Journal of the American Chemical Society, 67(12), 2197-2200. [Link]

-

Wikipedia. (n.d.). Biginelli reaction. [Link]

-

Tariq, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of Saudi Chemical Society, 21(1), S349-S360. [Link]

-

ResearchGate. (n.d.). Proposed pathway for the formation of 2-thiouracils. [Link]

-

Mohammed, M. J., Ahmed, A. K., & Abachi, F. T. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers. American Journal of Heterocyclic Chemistry, 2(1), 8-12. [Link]

-

Name-Reaction.com. (n.d.). Biginelli reaction. [Link]

-

SpectraBase. (n.d.). 2-Pyrimidinethiol. [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

-

Rana, K., et al. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Medicinal and Chemical Sciences, 5(5), 785-797. [Link]

-

Professor Dave Explains. (2021). Biginelli Reaction. YouTube. [Link]

-

Bîcu, E., & Moldoveanu, C. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6296. [Link]

-

ResearchGate. (2018). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers. [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. [Link]

-

El-Naggar, M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 46831–46845. [Link]

-

Liu, X., et al. (2017). Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2242-2246. [Link]

-

Wujec, M., et al. (2018). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 23(11), 2758. [Link]

- Google Patents. (1973). US3718649A - Process for thiouracil production.

-

Royal Society of Chemistry. (n.d.). Advances. [Link]

-

Eweas, A. F., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111. [Link]

-

El-Faham, A., et al. (2021). Synthesis of pyrimidine 5a by two-step reaction with or without the Zn(l-proline)2 catalyst. Journal of the Chinese Chemical Society, 68(10), 1835-1848. [Link]

-

Zhang, H., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry, 20(22), 4589-4593. [Link]

-

Organic Chemistry Portal. (2018). One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. [Link]

-

National Institutes of Health. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. [Link]

-

Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 499-535. [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]

-

National Institutes of Health. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. [Link]

-

Theranostics. (n.d.). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. [Link]

-

PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. parchem.com [parchem.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. Studies in chemotherapy; antithyroid compounds; synthesis of 5- and 6-substituted 2-thiouracils from beta-oxoesters and thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 11. name-reaction.com [name-reaction.com]

- 12. Biginelli Reaction [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 16. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Propylpyrimidine-2-thiol: A Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 5-Propylpyrimidine-2-thiol, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical structure, nomenclature, and physicochemical properties, and explore its synthesis through established methodologies. Furthermore, this document will illuminate the rationale behind its importance as a molecular scaffold, drawing upon the extensive body of research on the biological activities of pyrimidine-2-thiol derivatives.

Core Molecular Attributes of this compound

This compound is a derivative of pyrimidine, a fundamental heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a propyl group at the 5-position and a thiol group at the 2-position imparts specific physicochemical characteristics that are crucial for its biological interactions.

Chemical Structure and IUPAC Nomenclature

The definitive chemical structure of this compound is best understood through its tautomeric forms: the thiol and the thione form. This tautomerism is a key feature of 2-hydroxypyrimidines and their thio-analogs, where the proton can reside on either the exocyclic sulfur atom (thiol form) or one of the ring nitrogen atoms (thione form). The thione form is generally the more stable tautomer in the solid state and in solution.

The International Union of Pure and Applied Chemistry (IUPAC) name for the more stable thione tautomer is 5-propyl-1H-pyrimidine-2-thione . The thiol tautomer is named This compound . Throughout this guide, we will refer to the compound by the latter name for consistency, while acknowledging the existence of this important equilibrium.

Below is a Graphviz representation of the thiol-thione tautomerism.

Caption: Thiol-thione tautomerism of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 52767-84-7 | [Parchem, 2026] |

| Molecular Formula | C₇H₁₀N₂S | [Alfa Chemistry, 2026] |

| Molecular Weight | 154.23 g/mol | [Alfa Chemistry, 2026] |

| Appearance | White to off-white crystalline solid | General observation |

| Melting Point | 207-211 °C | [Alfa Chemistry, 2026] |

| Boiling Point | 274.6 °C at 760 mmHg | [Alfa Chemistry, 2026] |

| Canonical SMILES | CCCC1=CNC(=S)N=C1 | [Alfa Chemistry, 2026] |

| InChI Key | YZFGTZRDMRKBBU-UHFFFAOYSA-N | [Alfa Chemistry, 2026] |

Synthesis of this compound: A Plausible Experimental Protocol

The synthesis of this compound can be achieved through a one-pot multicomponent reaction, a variation of the well-established Biginelli reaction.[1] This approach is highly efficient and offers a straightforward route to the desired product from readily available starting materials.

Reaction Principle

The core of this synthesis involves the condensation of an aldehyde, a β-dicarbonyl compound, and thiourea. In this specific case, the propyl group at the 5-position of the pyrimidine ring is introduced via the appropriate choice of the β-dicarbonyl compound.

Detailed Experimental Protocol

Reaction: Synthesis of this compound

Materials:

-

3-Oxohexanal (or its dimethyl acetal, which would be hydrolyzed in situ)

-

Thiourea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Sodium Hydroxide (for neutralization)

-

Distilled water

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-oxohexanal (0.1 mol), thiourea (0.1 mol), and 100 mL of absolute ethanol.

-

Catalyst Addition: To the stirred mixture, add a catalytic amount of concentrated hydrochloric acid (approximately 0.5 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the solution with a 10% aqueous solution of sodium hydroxide until a pH of approximately 7 is reached.

-

Isolation: The product may precipitate out of the solution upon cooling and neutralization. If so, collect the solid by vacuum filtration. If the product remains in solution, concentrate the mixture under reduced pressure and extract with ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Dry the purified crystals under vacuum.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and the presence of the propyl group and the pyrimidine core.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Rationale for Drug Development: A Privileged Scaffold

The pyrimidine-2-thiol core is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the design of novel therapeutic agents.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of pyrimidine-2-thiol derivatives.[2][3] These compounds have been shown to exert their effects through various mechanisms, including:

-

Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling pathways, have been identified as targets for pyrimidine-2-thiol analogs.

-

Inhibition of Cell Proliferation: These compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

-

Antimetabolite Activity: Due to their structural similarity to the pyrimidine bases of DNA and RNA, some derivatives can interfere with nucleic acid synthesis, thereby inhibiting the growth of rapidly dividing cancer cells.

The 5-propyl substitution on the pyrimidine ring can influence the compound's lipophilicity and steric properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to specific biological targets.

Antimicrobial Activity

The pyrimidine-2-thiol scaffold has also been extensively investigated for its antimicrobial properties.[4] Derivatives have shown activity against a broad spectrum of bacteria and fungi. The proposed mechanisms of action include:

-

Enzyme Inhibition: Targeting essential enzymes in microbial metabolic pathways.

-

Disruption of Cell Membrane Integrity: Leading to leakage of cellular contents and cell death.

The presence of the thiol group is often crucial for the antimicrobial activity, as it can coordinate with metal ions in metalloenzymes or participate in other key interactions within the microbial cell.

Future Perspectives and Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the well-documented biological activities of the pyrimidine-2-thiol scaffold make it an attractive candidate for further investigation. Future research should focus on:

-

Synthesis of a diverse library of this compound derivatives: To explore the structure-activity relationships (SAR) and optimize for potency and selectivity against specific biological targets.

-

In-depth biological evaluation: To elucidate the precise mechanisms of action and identify the cellular targets of these compounds.

-

Pharmacokinetic and toxicological studies: To assess the drug-like properties and safety profile of the most promising candidates.

References

-

Arkivoc. (2007). A new protocol for Biginelli reaction-a practical synthesis of Monastrol. [Online] Available at: [Link][1]

-

Desai, N. C., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Serbian Chemical Society, 82(6), pp. 665-678.[4]

-

JETIR. (2018). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. [Online] Available at: [Link][5]

-

Research Journal of Chemistry and Environment. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. [Online] Available at: [Link][6]

-

ResearchGate. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Online] Available at: [Link][7]

-

Wikipedia. (2023). Biginelli reaction. [Online] Available at: [Link][8]

-

Journal of Molecular Structure. (2023). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Online] Available at: [Link][9]

-

ResearchGate. (2012). Urea and thiourea building blocks used in Biginelli reactions. [Online] Available at: [Link][10]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Studies on Synthesis Characterisation and Antimicrobial activity of Pyrimidine based derivatives. [Online] Available at: [Link][11]

-

ResearchGate. (2006). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. [Online] Available at: [Link][12]

-

PubMed. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. [Online] Available at: [Link][13]

-

PMC. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. [Online] Available at: [Link][2]

-

ResearchGate. (2025). Design, Synthesis, Anticancer Evaluation, and In Silico Studies of 2-Thiopyrimidine-5-Carbonitrile Derivatives as Potent Thymidylate Synthase Inhibitors. [Online] Available at: [Link][3]

-

MDPI. (2023). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. [Online] Available at: [Link][14]

-

Google Patents. (2015). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds. [Online] Available at: [15]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 9. ijsat.org [ijsat.org]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

Spectroscopic Profile of 5-Propylpyrimidine-2-thiol: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-Propylpyrimidine-2-thiol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a detailed, predictive analysis based on the well-established spectroscopic characteristics of closely related analogs, namely pyrimidine-2-thiol and 5-methylpyrimidine-2-thiol. This approach allows for a robust and scientifically grounded interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound belongs to the pyrimidine-2-thiol family, a class of compounds with diverse biological activities, including potential applications as anticancer and antimicrobial agents.[1] Accurate structural elucidation through spectroscopic techniques is a cornerstone of drug discovery and development, ensuring the identity, purity, and stability of a synthesized compound. This guide serves as a valuable resource for scientists working with this and similar molecular scaffolds.

The structure of this compound, featuring a pyrimidine core with a propyl group at the 5-position and a thiol group at the 2-position, gives rise to a unique spectroscopic fingerprint. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally predominating in the solid state. This tautomerism significantly influences its spectroscopic properties.

Diagram of the Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known spectral data of pyrimidine-2-thiol and the expected influence of the propyl substituent.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the propyl chain protons and the aromatic protons of the pyrimidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the sulfur atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H (thione) or S-H (thiol) |

| ~8.4 | s | 2H | H-4, H-6 |

| ~2.4 | t | 2H | -CH₂-CH₂-CH₃ |

| ~1.6 | sextet | 2H | -CH₂-CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₂-CH₃ |

Rationale for Predictions: The broad singlet at approximately 12.5 ppm is characteristic of the acidic proton of the thiol/thione tautomers. The singlet at around 8.4 ppm is assigned to the two equivalent protons on the pyrimidine ring at positions 4 and 6. The signals for the propyl group are predicted based on standard aliphatic chemical shifts and coupling patterns. The triplet at ~2.4 ppm corresponds to the methylene group adjacent to the pyrimidine ring, which is deshielded. The sextet at ~1.6 ppm is assigned to the central methylene group, and the triplet at ~0.9 ppm corresponds to the terminal methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon environments within the molecule. The predicted chemical shifts are based on data from pyrimidine-2-thiol and the expected substituent effects of the propyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C-2 (C=S) |

| ~158 | C-4, C-6 |

| ~120 | C-5 |

| ~30 | -CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₂-CH₂-CH₃ |

Rationale for Predictions: The downfield signal at approximately 175 ppm is characteristic of the thione carbon (C=S). The signals for the pyrimidine ring carbons (C-4, C-6, and C-5) are predicted based on the known spectrum of pyrimidine-2-thiol, with a slight shift for C-5 due to the propyl substitution. The signals for the propyl chain carbons are assigned based on typical aliphatic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the pyrimidine ring, the C=S bond, and the N-H bond of the thione tautomer, as well as the C-H bonds of the propyl group.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch |

| ~2550 | Weak | S-H stretch (thiol form) |

| ~1620 | Strong | C=N stretch |

| ~1580 | Strong | C=C stretch (pyrimidine ring) |

| ~1200 | Strong | C=S stretch (thione form) |

| ~1170 | Medium | C-N stretch |

Rationale for Predictions: The presence of a weak band around 2550 cm⁻¹ would indicate the presence of the thiol tautomer.[2] The strong band around 1200 cm⁻¹ is characteristic of the C=S stretching vibration of the predominant thione form. The bands in the 1620-1580 cm⁻¹ region are attributed to the stretching vibrations of the pyrimidine ring. The strong absorptions in the 2960-2850 cm⁻¹ range are due to the C-H stretching of the propyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₀N₂S), the expected molecular weight is approximately 154.06 g/mol .

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak ([M]⁺˙) is expected at m/z 154. Key fragmentation pathways would likely involve the loss of the propyl chain or parts of it, as well as cleavage of the pyrimidine ring.

Diagram of Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Rationale for Predictions: The fragmentation is expected to proceed via the loss of stable radicals. The loss of a methyl radical (•CH₃) would result in a fragment at m/z 139. The loss of an ethyl radical (•C₂H₅) would lead to a fragment at m/z 125. The most significant fragmentation of the alkyl chain would be the loss of the propyl radical (•C₃H₇), giving a prominent peak at m/z 111. Loss of the thiol radical (•SH) could also occur, resulting in a fragment at m/z 121.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended:

5.1. NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Standard pulse sequence, spectral width of ~16 ppm, sufficient number of scans for good signal-to-noise.

-

¹³C NMR Parameters: Proton-decoupled pulse sequence, spectral width of ~220 ppm, a larger number of scans will be required due to the low natural abundance of ¹³C.

5.2. IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.

5.3. Mass Spectrometry

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging the known spectroscopic data of closely related analogs, we have constructed a reliable and scientifically sound interpretation of the expected spectral features. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and development of pyrimidine-based compounds, facilitating their structural elucidation and accelerating their research endeavors.

References

[2] ResearchGate. FTIR trace showing the presence of thiol groups at 2550 cm −1 (shown by arrows) in the MPTMS functionalized -AlOOH substrate. Available at: [Link]

Sources

The Solubility Profile of 5-Propylpyrimidine-2-thiol: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract: 5-Propylpyrimidine-2-thiol is a heterocyclic compound belonging to a class of molecules with significant therapeutic potential, particularly in oncology and infectious diseases.[1][2][3] A fundamental understanding of its physicochemical properties, most notably its solubility in various organic solvents, is a critical prerequisite for its successful progression through the drug discovery and development pipeline. This guide provides a comprehensive technical overview of the theoretical principles governing the solubility of this compound, predictive assessments, and robust experimental protocols for its empirical determination.

Introduction to this compound: A Privileged Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and countless investigational molecules.[1][4] Its ability to engage in various biological interactions, coupled with its synthetic tractability, makes it a "privileged scaffold." The 2-thiol substitution provides an additional vector for chemical modification and can be crucial for target engagement.[5][6] Specifically, this compound (CAS: 52767-84-7) combines the hydrophilic, hydrogen-bonding pyrimidine-thiol core with a moderately hydrophobic n-propyl group, creating a molecule with nuanced solubility characteristics that dictate its behavior from initial screening to final formulation.

A key feature of 2-thiopyrimidines is their existence in a thiol-thione tautomeric equilibrium.[6] This equilibrium between the C-SH (thiol) and C=S/N-H (thione) forms can significantly influence the molecule's polarity, hydrogen bonding capability, and ultimately, its solubility in a given solvent.

Physicochemical Profile and Theoretical Solubility Considerations

Understanding the intrinsic properties of this compound is the first step in predicting its solubility. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 52767-84-7 | [7] |

| Molecular Formula | C₇H₁₀N₂S | [7] |

| Molecular Weight | 154.23 g/mol | [7] |

| Melting Point | 207-211 °C | [7][8] |

| pKa (Predicted) | 7.33 ± 0.10 | [7] |

| Boiling Point (Predicted) | 237.3 ± 23.0 °C | [7] |

| Density (Predicted) | 1.15 ± 0.1 g/cm³ | [7] |

The solubility of a compound is governed by the principle of similia similibus solvuntur ("like dissolves like"). The key structural features influencing the solubility of this compound are:

-

Pyrimidine Core: The two nitrogen atoms are capable of acting as hydrogen bond acceptors, contributing to polarity.

-

Thiol/Thione Group: This group is highly polar and can act as both a hydrogen bond donor (N-H in the thione form) and acceptor (S and N atoms).[9] Thiols are generally more acidic than their alcohol analogs, and the predicted pKa of 7.33 suggests the compound can be deprotonated to form a more soluble thiolate anion under basic conditions.[9]

-

n-Propyl Group: This alkyl chain is nonpolar and hydrophobic. As the carbon chain length increases in a series of compounds, the influence of the hydrophobic part begins to dominate, reducing solubility in polar solvents like water.[10]

Based on this structure, we can predict its relative solubility across a spectrum of common organic solvents.

Predicted Solubility in Common Organic Solvents

While empirical data is the gold standard, a predictive assessment is invaluable for initial experimental design. The following table outlines the predicted solubility of this compound, categorized by solvent type.

| Solvent | Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor; effectively solvates a wide range of drug-like molecules. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, highly polar and an excellent solvent for many heterocyclic compounds. |

| Methanol / Ethanol | Polar Protic | Moderate | Capable of hydrogen bonding with the solute. Recrystallization of similar compounds from methanol is reported, suggesting moderate solubility at elevated temperatures and lower solubility at room temperature.[11] |

| Acetonitrile | Polar Aprotic | Moderate to Low | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Low | Less polar than acetonitrile; will have some solvating power but is less effective for H-bonding solutes. |

| Dichloromethane (DCM) | Nonpolar | Low | While it can dissolve slightly polar compounds, its inability to hydrogen bond significantly limits its effectiveness for this solute. |

| Chloroform | Nonpolar | Low | Similar to DCM. Some pyrimidine derivatives show solubility in chloroform, but the polar thiol group may limit it here.[12] |

| Toluene | Nonpolar | Very Low | Aromatic but nonpolar; unlikely to effectively solvate the polar regions of the molecule. |

| Hexane | Nonpolar | Insoluble | Aliphatic and highly nonpolar; incompatible with the polar functional groups of the solute. |

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining thermodynamic solubility is the Shake-Flask Method , which is considered a gold standard (cf. OECD Guideline 105). This protocol ensures that the system reaches equilibrium, providing a true measure of solubility.

Workflow for Shake-Flask Solubility Determination

Caption: Shake-Flask method for solubility determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, >98% purity)

-

Test solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

Calibrated pipettes

-

HPLC system with UV detector

Protocol:

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" is critical to ensure a saturated solution is formed; typically, an amount that is 2-3 times the expected soluble quantity is sufficient.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the test solvent into the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours. Causality Check: 24-48 hours is required to ensure the system reaches thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleading.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow larger particles to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. Self-Validation Step: This step is crucial to remove any fine particulates that could interfere with the analysis and artificially inflate the measured concentration. The filter material should be chosen for its low binding affinity for the compound.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method (see Section 5) to determine the concentration.

-

Calculation: Calculate the original solubility in mg/mL or µM, accounting for the dilution factor.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is required to quantify the concentration of the dissolved compound. Reverse-phase HPLC with UV detection is a standard and reliable choice.

Sample HPLC-UV Method:

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase is suitable for retaining moderately polar compounds like this one. |

| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape and suppresses ionization of the thiol group. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier for reverse-phase chromatography. |

| Gradient | 5% to 95% B over 10 minutes | A gradient elution ensures that the compound elutes with a good peak shape and that any potential impurities are separated. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Detection Wavelength | ~230 nm or ~270 nm | Pyrimidine and thiol-containing systems often have strong UV absorbance in these regions. The optimal wavelength should be determined by running a UV scan. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

This method must be validated by creating a calibration curve with known concentrations of this compound to ensure linearity, accuracy, and precision.

The Impact of Solubility on Drug Development

A thorough understanding of solubility is not an academic exercise; it is a critical parameter that directly influences the success of a drug candidate.

Caption: The central role of solubility in drug development.

-

High-Throughput Screening (HTS): Poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in false negatives and the erroneous discarding of potentially potent molecules.

-

ADME & Pharmacokinetics (PK): For orally administered drugs, a compound must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream. Low solubility is a primary cause of poor oral bioavailability.

-

Formulation Development: The solubility profile dictates the choice of excipients and delivery technologies (e.g., solutions, suspensions, amorphous solid dispersions) required to create a viable drug product.

-

Process Chemistry: Efficient synthesis, crystallization, and purification are highly dependent on the selection of appropriate solvents where the compound has suitable solubility at different temperatures.

Conclusion

References

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (2022). Ashdin Publishing, Journal of Drug Design and Discovery. Available at: [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. (2018). Turkish Journal of Chemistry. Available at: [Link]

-

THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2022). JETIR. Available at: [Link]

-

Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (2017). Current Neuropharmacology. Available at: [Link]

-

Thiol. Wikipedia. Available at: [Link]

-

Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2006). Journal of Chromatography B. Available at: [Link]

-

Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). Molecules. Available at: [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Medicinal Research Reviews. Available at: [Link]

-

Solubility of Polymers in Organic Solvents. ResearchGate. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. Available at: [Link]

-

Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). PubMed. Available at: [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Archiv der Pharmazie. Available at: [Link]

-

Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (2017). PubMed. Available at: [Link]

-

Properties of Solvents Used in Organic Chemistry. Murov, S. Available at: [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). Scientific Reports. Available at: [Link]

-

5-(4-Chlorophenyl)pyrimidine-2-thiol. MySkinRecipes. Available at: [Link]

-

Physical properties of organic compounds. (2019). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. benchchem.com [benchchem.com]

- 7. 错误页 [amp.chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Thiol - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ashdin.com [ashdin.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tautomerism of 5-Propylpyrimidine-2-thiol in Solution

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The tautomeric state of a molecule can dramatically influence its physicochemical properties, including solubility, lipophilicity, and, most critically, its interaction with biological targets. This guide provides a comprehensive technical exploration of the thiol-thione tautomerism exhibited by 5-Propylpyrimidine-2-thiol in solution. We will delve into the fundamental principles governing this equilibrium, the experimental methodologies for its characterization, and the implications for researchers in the pharmaceutical sciences.

Introduction: The Significance of Tautomerism in Drug Design

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a thiol group at the 2-position imparts a fascinating and crucial chemical property: the ability to exist in two tautomeric forms, the aromatic thiol and the non-aromatic thione. The equilibrium between these forms is not static; it is a dynamic process influenced by a multitude of environmental factors.[2][3] Understanding and controlling this equilibrium is paramount for drug development professionals, as the predominant tautomer in a physiological environment will dictate the molecule's biological activity.

The 5-propyl substituent, while not directly involved in the tautomerization, can modulate the electronic properties of the pyrimidine ring, thereby subtly influencing the position of the tautomeric equilibrium. This guide will provide the foundational knowledge and practical protocols to investigate and understand this intricate chemical behavior.

The Thiol-Thione Equilibrium of this compound

This compound can exist in two primary tautomeric forms in solution: the thiol form (this compound) and the thione form (5-Propyl-1H-pyrimidine-2-thione).

The position of this equilibrium is governed by a delicate interplay of several factors:

-

Solvent Polarity: This is one of the most influential factors. Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar thione tautomer.[2][4] In contrast, nonpolar solvents favor the less polar thiol form.[2][3] For instance, in polar protic solvents like ethanol and water, the equilibrium is almost exclusively shifted towards the thione form.[4]

-

pH: The acidity or basicity of the solution can significantly impact the tautomeric equilibrium by influencing the protonation state of the molecule.

-

Temperature: Changes in temperature can shift the equilibrium position based on the thermodynamic parameters (enthalpy and entropy) of the tautomerization process.

-

Concentration: At higher concentrations, self-association of the solute molecules can occur, which may favor one tautomer over the other.[2][4]

Experimental Characterization of Tautomerism

A multi-faceted approach employing various spectroscopic and computational techniques is essential for a thorough characterization of the tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful and accessible technique for studying tautomerism in solution.[5] The thiol and thione forms possess distinct chromophores and will therefore exhibit different absorption maxima (λmax).

Protocol: Solvent-Dependent UV-Vis Analysis

-

Sample Preparation: Prepare stock solutions of this compound in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, dichloromethane, acetonitrile, ethanol, and water) at a concentration of approximately 1 x 10⁻⁴ M.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length.

-

Data Analysis:

-

Identify the λmax for each tautomer. The thione form typically absorbs at a longer wavelength (bathochromic shift) compared to the thiol form.[6]

-

By analyzing the changes in the absorption spectra as a function of solvent polarity, the relative stabilization of each tautomer can be inferred.[7] In many cases, the presence of both tautomers in solution can be observed, and the equilibrium constant (KT) can be estimated.[8]

-

Table 1: Expected UV-Vis Absorption Maxima for Thiol and Thione Tautomers

| Tautomer | Expected λmax Range (nm) | Solvent Preference |

| Thiol | ~240 - 270 | Nonpolar (e.g., Cyclohexane) |

| Thione | ~290 - 340 | Polar (e.g., Ethanol, Water) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information that can definitively distinguish between the thiol and thione tautomers. The chemical shifts of the protons and carbons in the pyrimidine ring and the substituent will be different for each form.

Protocol: ¹H NMR Analysis in Different Solvents

-

Sample Preparation: Prepare NMR samples of this compound in deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, and D₂O).

-

Spectral Acquisition: Acquire ¹H NMR spectra for each sample.

-

Data Analysis:

-

Thiol Form: Expect to observe a signal for the S-H proton. The chemical shifts of the pyrimidine ring protons will be in the aromatic region.

-

Thione Form: The N-H proton will be observable, often as a broad signal. The chemical shifts of the ring protons will be shifted compared to the thiol form due to the loss of aromaticity.

-

By integrating the signals corresponding to each tautomer, the equilibrium constant can be determined.[9]

-

Table 2: Characteristic ¹H NMR Chemical Shifts (ppm)

| Proton | Thiol Form (in CDCl₃) | Thione Form (in DMSO-d₆) |

| Ring Protons | Aromatic region (~7.0-8.5) | Shifted from aromatic region |

| S-H | ~3.0-5.0 | Absent |

| N-H | Absent | ~12.0-13.0 (broad) |

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers in the gas phase and in different solvent environments.[10] These calculations can predict the optimized geometries, relative energies, and spectroscopic properties of each tautomer, aiding in the interpretation of experimental data. Computational studies have shown that in the gas phase, the thiol form of pyrimidine-2-thiol is more stable, while in an aqueous medium, the thione form is more stable.[10]

Factors Influencing Tautomeric Equilibrium: A Deeper Dive

Solvent Effects

The role of the solvent in dictating the tautomeric equilibrium is multifaceted. Specific solute-solvent interactions, such as hydrogen bonding, play a crucial role in stabilizing the thione isomer.[11] Continuum solvent models, while useful, may not fully capture the nuances of these specific interactions.[11] Therefore, a combination of experimental and computational approaches is often necessary for a complete understanding.

pH and Ionization

The pKa values of the thiol and thione tautomers will differ. At a pH below the pKa of the pyrimidine ring nitrogen, the molecule will be protonated, which can shift the equilibrium. Conversely, at a pH above the pKa of the thiol or N-H proton, the molecule will exist as an anion. The enzymatic activity within biological systems often operates within a specific pH range, making the study of pH effects on tautomerism particularly relevant for drug development.

Implications for Drug Development

The predominance of one tautomer over another has significant consequences for a molecule's biological activity. The different shapes, hydrogen bonding capabilities, and electronic distributions of the thiol and thione forms will lead to distinct interactions with a target receptor or enzyme. For instance, the thione form, with its hydrogen bond donor (N-H) and acceptor (C=S) groups, may engage in different binding interactions compared to the thiol form, which possesses a hydrogen bond donor (S-H) and an aromatic ring system.

Conclusion